

An In-depth Technical Guide to p-Terphenyl-d14: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Terphenyl-d14 is the deuterated form of p-terphenyl, a para-substituted aromatic hydrocarbon consisting of a central benzene ring with two phenyl group substituents. Its primary application in scientific research is as a surrogate or internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) methods for the detection of organic pollutants. The substitution of hydrogen with deuterium atoms provides a distinct mass signature, allowing for accurate quantification in complex environmental and biological matrices. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of **p-Terphenyl-d14**.

Chemical and Physical Properties

The essential chemical and physical properties of **p-Terphenyl-d14** are summarized in the table below, providing a clear reference for laboratory use.



Property	Value	Reference
Molecular Formula	C18D14	[1][2][3][4]
Molecular Weight	244.39 g/mol	[1]
CAS Number	1718-51-0	_
IUPAC Name	1,2,3,4,5-pentadeuterio-6- [2,3,5,6-tetradeuterio-4- (2,3,4,5,6- pentadeuteriophenyl)phenyl]be nzene	
Synonyms	[² H ₁₄]Terphenyl, Deuterated 4-terphenyl	
Appearance	Solid	_
Melting Point	212-213 °C	_
Isotopic Purity	98 atom % D	_

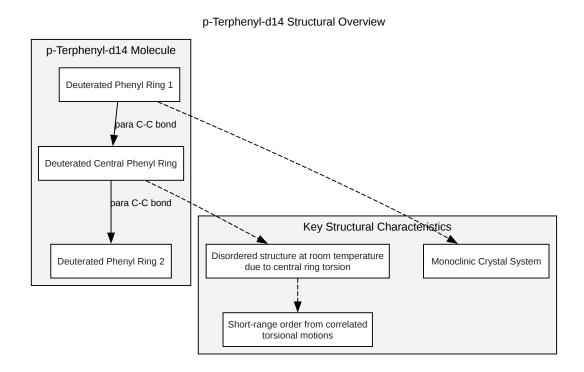
Molecular Structure

The molecular structure of **p-Terphenyl-d14** is characterized by three coplanar phenyl rings linked in a para arrangement. Neutron diffraction studies have been conducted to determine the precise structural parameters of deuterated p-terphenyl. These studies are crucial for understanding the intermolecular interactions and solid-state packing of the molecule.

While specific bond lengths and angles for the deuterated form are not readily available in summary literature, the fundamental geometry is that of p-terphenyl. The molecule exhibits a monoclinic crystal structure. At room temperature, the central phenyl group can undergo torsional motion, leading to a disordered structure.

Below is a logical diagram illustrating the key structural features of **p-Terphenyl-d14**.





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Caption: Logical overview of **p-Terphenyl-d14**'s molecular structure.

Experimental Protocols

p-Terphenyl-d14 is extensively used as a surrogate standard in various analytical methods, most notably those developed by the U.S. Environmental Protection Agency (EPA) for the analysis of semi-volatile organic compounds.



Gas Chromatography-Mass Spectrometry (GC-MS) for Polycyclic Aromatic Hydrocarbons (PAHs) in Lichens

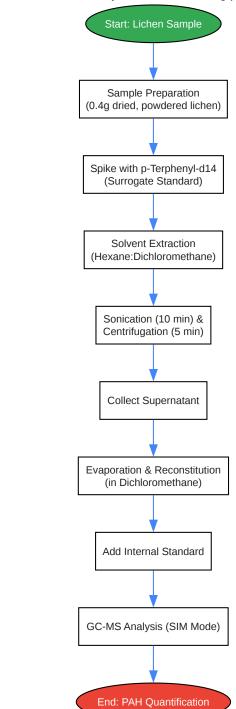
One detailed application of **p-Terphenyl-d14** is in the quantification of PAHs extracted from lichens, which are used as biomonitors for air pollution.

Methodology:

- Sample Preparation: 0.4 g of dried and powdered lichen is placed in a conical glass tube.
- Surrogate Spiking: 40 μL of a p-Terphenyl-d14 standard solution (in methylene chloride) is added to the lichen sample.
- Extraction: 2 mL of a hexane:dichloromethane (3:2 v/v) mixture is added. The sample is then sonicated for 10 minutes at room temperature, followed by centrifugation for 5 minutes at 3000 rpm.
- Extract Collection: 2 mL of the supernatant is collected.
- Concentration and Internal Standard Addition: The extract is evaporated, and the residue is redissolved in 225 μL of dichloromethane, followed by the addition of 25 μL of an internal standard mix.
- GC-MS Analysis: The prepared sample is then analyzed by GC-MS in Selective Ion
 Monitoring (SIM) mode. The concentration of PAHs is determined by creating calibration
 curves that ratio the signal of the standard compound to its corresponding internal standard.

Below is a workflow diagram for this experimental protocol.





Workflow for PAH Analysis in Lichens using p-Terphenyl-d14

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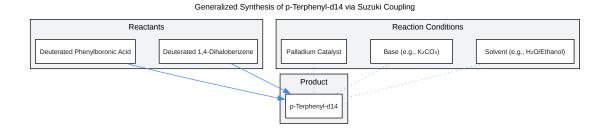
Caption: Experimental workflow for PAH analysis using p-Terphenyl-d14.



Synthesis of Deuterated p-Terphenyl

While specific, detailed protocols for the synthesis of **p-Terphenyl-d14** are not abundant in publicly available literature, general methods for the synthesis of deuterated compounds and terphenyls can be adapted. A common approach for synthesizing terphenyls is the Suzuki coupling reaction. The synthesis of the deuterated version would involve the use of deuterated starting materials.

A generalized synthetic pathway is outlined below:



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Caption: Generalized synthetic pathway for p-Terphenyl-d14.

Signaling Pathways and Biological Activity

Currently, there is no scientific literature available that describes the involvement of **p-Terphenyl-d14** in any specific signaling pathways or details significant biological activity. Its primary utility is as a chemically inert tracer for analytical purposes. Given its non-polar, hydrocarbon nature, it is not expected to interact specifically with biological receptors or enzymes in a manner that would modulate signaling cascades. Its use in drug development is



therefore limited to its role as an analytical standard during the quantification of other compounds.

Conclusion

p-Terphenyl-d14 is a critical analytical tool for researchers and scientists, particularly in the field of environmental science and analytical chemistry. Its well-defined chemical and physical properties, combined with its inert nature, make it an ideal surrogate and internal standard for the quantification of organic compounds in complex samples. While its direct application in drug development is limited, its role in ensuring the accuracy and reliability of analytical data is indispensable for a wide range of scientific disciplines. Further research into its solid-state physics continues to provide insights into the behavior of aromatic systems.

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